Methyl butyrimidate hydrochloride
Description
Methyl butyrimidate hydrochloride is an imidate ester derivative characterized by a butyryl group (C₄H₇) linked to an imidate moiety, with a methyl ester and hydrochloride salt. These compounds are typically used as intermediates in organic synthesis, particularly in amidination reactions for modifying proteins or peptides . Imidate esters like methyl butyrimidate are reactive toward nucleophiles (e.g., amines), enabling the formation of amidines, which are valuable in bioconjugation and drug development .
Properties
CAS No. |
57583-92-3 |
|---|---|
Molecular Formula |
C5H12ClNO |
Molecular Weight |
137.61 g/mol |
IUPAC Name |
methyl butanimidate;hydrochloride |
InChI |
InChI=1S/C5H11NO.ClH/c1-3-4-5(6)7-2;/h6H,3-4H2,1-2H3;1H |
InChI Key |
JVQYUNBOIKCLKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=N)OC.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares methyl butyrimidate hydrochloride with its closest analogs:
Key Observations:
- Ethyl vs. Methyl Esters : Ethyl butyrimidate has a higher molecular weight (151.63 vs. 137.61 g/mol) due to the ethyl group, which may influence lipophilicity and solubility in organic solvents .
- Butyramidine HCl : As an amidine (C(NH₂)₂⁺), it lacks the reactive imidate ester group, making it more stable but less versatile in nucleophilic reactions compared to imidates .
Methyl/Isobutyrimidate and Ethyl Butyrimidate
These imidate esters are primarily used in bioconjugation and protein modification . For example:
- δ-Mercapto-butyrimidate (a thiolated analog) is employed in PEGylation of hemoglobin to create blood substitutes, leveraging the imidate’s reactivity with amines to form stable thioether bonds .
- Ethyl butyrimidate’s higher lipophilicity may make it preferable for reactions requiring organic-phase conditions, whereas methyl esters are more polar .
Butyramidine HCl
As an amidine, it serves as a pharmacophore or building block in drug synthesis. Amidines are known for their ability to interact with biological targets (e.g., enzymes, receptors) through hydrogen bonding and electrostatic interactions .
Market and Availability
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